molecular formula C22H23O11+ B12770397 Malvidin 3-arabinoside cation CAS No. 785047-89-4

Malvidin 3-arabinoside cation

Cat. No.: B12770397
CAS No.: 785047-89-4
M. Wt: 463.4 g/mol
InChI Key: ZWAAFZOEMBEAAF-TXOAXZHWSA-O
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Description

Malvidin 3-arabinoside cation is a type of anthocyanin, a class of flavonoid compounds that are widely distributed in plants. Anthocyanins are responsible for the red, purple, and blue colors in many fruits and flowers. This compound is specifically known for its presence in red grapes and red wine, contributing to their characteristic color. This compound is an O-methylated anthocyanidin, which means it has methoxy groups attached to its structure, enhancing its stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malvidin 3-arabinoside cation typically involves the glycosylation of malvidin with arabinose. This process can be carried out using various glycosylation agents and catalysts under controlled conditions. For instance, the reaction might involve the use of silver carbonate as a catalyst and acetobromoglucose as the glycosyl donor .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as red grapes. The extraction process includes crushing the grapes, followed by solvent extraction and purification steps to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Malvidin 3-arabinoside cation undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different colors and bioactivities, making them useful in various applications .

Scientific Research Applications

Malvidin 3-arabinoside cation has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of malvidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to malvidin 3-arabinoside cation include other anthocyanins like:

  • Cyanidin 3-glucoside
  • Delphinidin 3-glucoside
  • Pelargonidin 3-glucoside

Uniqueness

What sets this compound apart from these similar compounds is its enhanced stability due to the presence of methoxy groups. This stability makes it more resistant to degradation and more effective in its biological activities .

Biological Activity

Malvidin 3-arabinoside cation is a prominent member of the anthocyanidin-3-O-glycosides, primarily derived from various fruits, especially blueberries. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the detailed biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H23O11
  • Molecular Weight : Approximately 463.41 g/mol
  • Structure : Comprises an anthocyanidin moiety linked to an arabinose sugar at the C3 position.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are crucial for reducing oxidative stress in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Key Findings

  • Scavenging Ability : The compound can decrease reactive oxygen species (ROS) levels in various cell lines, enhancing cellular defenses against oxidative stress .
  • Synergistic Effects : When co-administered with vitamins C and E, malvidin 3-arabinoside enhances their bioactivity, indicating potential synergistic effects in antioxidant defense mechanisms.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory conditions.

  • COX Inhibition : Malvidin and its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The inhibitory concentrations for COX-1 and COX-2 are significantly lower for malvidin compared to its glycosides .
  • Cytokine Modulation : It reduces pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in activated macrophages .

Protective Effects Against Oxidative Damage

A notable study demonstrated that this compound could reverse oxidative damage induced by ethyl carbamate (EC), an environmental toxin. This protective effect is mediated through the stimulation of autophagy via AMPK activation.

Study Highlights

  • Model Used : Intestinal epithelial cells were treated with EC to assess oxidative damage.
  • Results : Malvidin 3-arabinoside significantly restored cell viability and reduced ROS accumulation by enhancing autophagic flux .

Antibacterial and Antibiofilm Activity

This compound also exhibits antibacterial properties. It has shown effectiveness in inhibiting biofilm formation by various bacterial strains.

Research Insights

  • Biofilm Inhibition : In studies involving Staphylococcus strains, malvidin 3-arabinoside demonstrated a reduction in biofilm biomass and metabolic activity by up to 81% .
  • Adhesion Reduction : The compound significantly inhibited bacterial adhesion to surfaces coated with plasma proteins, suggesting its potential as an alternative antimicrobial agent .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Nutraceuticals : As a dietary supplement for antioxidant protection.
  • Pharmaceuticals : Potential development as an anti-inflammatory or anticancer agent.
  • Food Industry : Utilization as a natural preservative due to its antibacterial properties.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals; enhances vitamin C/E activity
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory cytokines
Protective against ECStimulates autophagy; restores cell viability
AntibacterialInhibits biofilm formation; reduces bacterial adhesion

Properties

CAS No.

785047-89-4

Molecular Formula

C22H23O11+

Molecular Weight

463.4 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C22H22O11/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27)/p+1/t13-,18-,20+,22-/m0/s1

InChI Key

ZWAAFZOEMBEAAF-TXOAXZHWSA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O

Origin of Product

United States

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